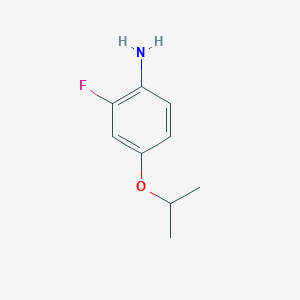

2-Fluoro-4-isopropoxyaniline

Description

Significance of Aryl Fluorides in Chemical Synthesis

Aryl fluorides, which are aromatic compounds containing a fluorine atom bonded directly to an aromatic ring, possess unique characteristics that make them highly valuable in chemical synthesis. The introduction of fluorine into an organic molecule can significantly alter its physical, chemical, and biological properties. researchgate.net This is due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.

The presence of fluorine can enhance the metabolic stability of a compound, making it more resistant to degradation within biological systems. nih.gov This increased stability can lead to improved bioavailability and a longer duration of action for pharmaceutical compounds. nih.gov Furthermore, the lipophilicity, or the ability of a compound to dissolve in fats and lipids, can be fine-tuned by the addition of fluorine, which can improve its ability to cross cell membranes. researchgate.net

Methods for creating aryl-fluorine bonds have been a significant area of research. Traditional methods often require harsh conditions. nih.gov However, newer methods, such as copper-mediated fluorination of aryl iodides, have been developed to introduce fluorine under milder conditions. nih.gov

Role of Aniline (B41778) Scaffolds in Molecular Design

Aniline, a simple aromatic amine, and its derivatives serve as fundamental building blocks in the design and synthesis of a wide range of complex molecules. mdpi.comresearchgate.net The aniline scaffold provides a versatile platform for chemical modification, allowing for the introduction of various functional groups to tailor the properties of the final molecule. cresset-group.com

In medicinal chemistry, aniline derivatives are found in numerous drug candidates due to their ability to interact with biological targets. cresset-group.com However, the aniline structure itself can sometimes have undesirable properties, such as metabolic instability or toxicity. cresset-group.com Replacing or modifying the aniline scaffold is a common strategy to optimize the pharmacological profile of a drug candidate. cresset-group.com

The 2-substituted aniline motif, in particular, has been investigated for its potential to act as a scaffold for designing molecules that can modulate biological processes like quorum sensing in bacteria. mdpi.comresearchgate.net

Contextualizing 2-Fluoro-4-isopropoxyaniline within Fluorinated Aniline Chemistry

This compound is a specific example of a fluorinated aniline derivative that combines the features of both aryl fluorides and anilines. Its structure, containing a fluorine atom at the 2-position and an isopropoxy group at the 4-position of the aniline ring, makes it a valuable intermediate in the synthesis of more complex molecules. sigmaaldrich.comprepchem.com The presence and position of these functional groups can influence the molecule's reactivity and its interactions in a biological context. The fluorinated aniline core is a key building block in medicinal chemistry and drug discovery research. ossila.com

The table below provides a summary of the key properties of this compound.

| Property | Value |

| CAS Number | 154080-04-3 |

| Molecular Formula | C9H12FNO |

| Molecular Weight | 169.2 g/mol |

| IUPAC Name | 2-fluoro-4-propan-2-yloxyaniline |

Table 1: Properties of this compound. sigmaaldrich.com

The study of compounds like this compound contributes to the broader understanding of how fluorine substitution impacts the properties of aniline derivatives and allows researchers to design new molecules with specific, desired characteristics for a variety of applications. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-propan-2-yloxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUPRTGYJYJWLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283210 | |

| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154080-04-3 | |

| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154080-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(1-methylethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-isopropoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Isopropoxyaniline and Analogues

Established Synthetic Routes to 2-Fluoro-4-isopropoxyaniline

The synthesis of this compound can be approached through several well-established chemical transformations. These routes typically involve the sequential introduction of the fluoro, isopropoxy, and amino functional groups onto an aromatic ring. The main strategies include nucleophilic aromatic substitution, reduction of a nitro group to form the aniline (B41778), and alkylation to introduce the isopropoxy ether linkage.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the synthesis of substituted anilines, particularly when the aromatic ring is activated by electron-withdrawing groups. vapourtec.com In the context of this compound synthesis, SNAr can be employed to introduce the amino group. A plausible synthetic pathway begins with a difluorinated aromatic precursor, such as 3,4-difluoronitrobenzene (B149031). The presence of the nitro group activates the ring towards nucleophilic attack.

One potential route involves the reaction of 3,4-difluoronitrobenzene with ammonia (B1221849). In this reaction, the fluorine atom para to the electron-withdrawing nitro group is more susceptible to substitution. A patented method describes the synthesis of 2-fluoro-4-nitroaniline (B181687) by treating 3,4-difluoronitrobenzene with an aqueous ammonia solution in a pressure vessel at elevated temperatures (120-135°C). google.com This selective substitution provides a key intermediate which can then be further modified. A similar strategy has been used to synthesize 3-fluoro-4-morpholinoaniline, where 1,2-difluoro-4-nitrobenzene is reacted with morpholine. vapourtec.com

The general principle of SNAr on fluoro-aromatic compounds is that the rate of reaction is enhanced by the presence of strong electron-withdrawing groups ortho or para to the leaving group (in this case, a fluorine atom). ebyu.edu.trresearchgate.net The fluoride (B91410) ion itself is a good leaving group in these reactions. ebyu.edu.tr

Reductive Strategies for Amino Group Formation

The most common and efficient method for forming the aniline functional group in this class of compounds is through the reduction of a corresponding nitroaromatic precursor. Following the synthesis of an intermediate like 2-fluoro-4-isopropoxy-1-nitrobenzene, the nitro group can be selectively reduced to an amine.

Catalytic hydrogenation is the predominant method for this transformation. This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a widely used and effective catalyst for the hydrogenation of nitroarenes to anilines. chemicalbook.com For instance, the synthesis of 4-fluoroaniline (B128567) from 4-fluoro-1-nitrobenzene is achieved in high yield using 10% Pd/C in methanol (B129727) under a hydrogen atmosphere. chemicalbook.com Similarly, the preparation of 4-(chlorodifluoromethoxy)aniline (B47862) involves the hydrogenation of its nitro precursor. google.com This method is generally clean, high-yielding, and avoids the use of harsh reducing agents.

The general reaction for the reduction of the nitro intermediate is as follows:

Other reducing agents such as iron in acidic media can also be employed, though catalytic hydrogenation is often preferred for its efficiency and milder conditions.

Alkylation Procedures for Isopropoxy Moiety Introduction

The introduction of the isopropoxy group is typically achieved through the Williamson ether synthesis, which involves the alkylation of a hydroxyl group with an alkyl halide. In the synthesis of this compound, a key intermediate is a fluorinated aminophenol, such as 4-Amino-3-fluorophenol. chemicalbook.comnih.govtdcommons.org

Direct alkylation of 4-Amino-3-fluorophenol with an isopropyl halide presents a challenge due to the potential for competitive N-alkylation of the amino group. To achieve selective O-alkylation, the amino group is often protected first. A common strategy involves the condensation of the aminophenol with an aldehyde, such as benzaldehyde, to form an imine (Schiff base). This protects the amino group from alkylation. The hydroxyl group of the resulting N-benzylideneaminophenol can then be selectively alkylated with an isopropyl halide (e.g., isopropyl bromide) in the presence of a base like potassium carbonate. The final step is the hydrolysis of the imine, typically under acidic conditions, to regenerate the amino group and yield the desired 4-isopropoxy-2-fluoroaniline. umich.eduresearchgate.netresearchgate.net

An alternative approach involves starting with a nitrophenol, such as 3-fluoro-4-nitrophenol. The hydroxyl group can be alkylated with an isopropyl halide to form 1-fluoro-2-isopropoxy-4-nitrobenzene. sigmaaldrich.comambeed.com This intermediate can then undergo reduction of the nitro group as described in the previous section. This route avoids the need for protection and deprotection steps for the amino group.

| Precursor | Alkylating Agent | Base | Key Feature |

| 4-Amino-3-fluorophenol | Isopropyl Bromide | K2CO3 | Requires amino group protection (e.g., as an imine) for selective O-alkylation. umich.eduresearchgate.net |

| 3-Fluoro-4-nitrophenol | Isopropyl Bromide | Base | Direct alkylation of the phenol, followed by nitro group reduction. |

Advanced Synthetic Techniques and Innovations

In addition to established routes, advanced synthetic methodologies are being applied to the synthesis of fluorinated anilines to improve efficiency, reduce reaction times, and enhance safety and environmental profiles.

Catalytic Hydrogenation Methods in the Synthesis of Fluorinated Anilines

Catalytic hydrogenation remains a cornerstone of aniline synthesis via nitro group reduction, and innovations in this area focus on catalyst development and process optimization. The selective hydrogenation of halonitrobenzenes is a critical industrial process, with the primary challenge being the prevention of hydrodehalogenation (the removal of the halogen substituent). researchgate.net

For fluorinated nitroaromatics, catalysts such as palladium on carbon (Pd/C) and platinum(IV) oxide (PtO2) have demonstrated high efficacy and selectivity. chemicalbook.comgoogle.com The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can be optimized to maximize the yield of the desired haloaniline while minimizing the formation of dehalogenated byproducts. For example, the reduction of 2,4-difluoro-5-chloronitrobenzene to 2,4-difluoroaniline (B146603) is effectively carried out using a 5% palladium on carbon catalyst. google.comgoogleapis.comgoogleapis.com The robustness of the carbon-fluorine bond generally makes it less susceptible to hydrogenolysis compared to carbon-chlorine or carbon-bromine bonds.

| Nitroaromatic Precursor | Catalyst | Solvent | Product |

| 4-Fluoro-1-nitrobenzene | 10% Pd/C | Methanol | 4-Fluoroaniline chemicalbook.com |

| 2,4-Difluoro-5-chloronitrobenzene | 5% Pd/C | Not specified | 2,4-Difluoroaniline google.com |

| 4-(Difluoromethoxy)nitrobenzene | Fe2O3 and Activated Carbon | Water/Hydrazine | 4-(Difluoromethoxy)aniline google.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and often cleaner reactions compared to conventional heating methods. nih.gov

In the synthesis of fluorinated anilines and their derivatives, microwave heating has been successfully applied to nucleophilic aromatic substitution reactions. For example, the reaction of 2-chloro-4,6-dimethylpyrimidine (B132427) with various substituted anilines to form 2-anilinopyrimidines is significantly more efficient under microwave conditions. rsc.org A novel, environmentally friendly method for producing anilines from activated aryl halides using microwave assistance has been reported, which proceeds without the need for transition metals, ligands, or organic solvents. tandfonline.comarizona.edu This approach highlights the potential for developing greener synthetic routes.

| Reaction Type | Reactants | Heating Method | Key Advantage |

| SNAr | 2-chloro-4,6-dimethylpyrimidine + anilines | Microwave | Faster and more efficient than conventional heating. rsc.org |

| SNAr | Activated aryl halides + ammonia | Microwave | Green synthesis without organic solvents or catalysts. tandfonline.comarizona.edu |

| Amide Synthesis | Quinaldic acid + anilines | Microwave | One-step, high-yield synthesis. nih.govnih.gov |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and efficient manufacturing processes. A primary green strategy involves the catalytic reduction of the corresponding nitroaromatic precursor, 1-fluoro-2-isopropoxy-4-nitrobenzene. This approach aligns with several key principles of green chemistry, offering significant advantages over traditional stoichiometric reduction methods.

Catalytic hydrogenation is a cornerstone of green synthesis for aromatic amines. researchgate.net This technique typically employs a catalyst, such as palladium on carbon (Pd/C) or platinum, with molecular hydrogen (H₂) as the reductant. researchgate.netmdpi.com This process is highly atom-economical, producing water as the primary byproduct, in stark contrast to older methods like iron powder reduction in acidic media, which generate large quantities of iron sludge waste. rsc.orggoogle.com The traditional use of iron powder as a catalyst often leads to the production of significant solid waste and water pollutants, making catalyst preparation and selection critical for improving efficiency. rsc.org

The choice of solvent is another critical factor. Green syntheses prioritize the use of water, ethanol, or methanol over chlorinated hydrocarbons or other volatile organic compounds. mdpi.commagnusgroup.org These greener solvents reduce environmental impact and operational hazards. Furthermore, catalytic reductions can often be performed under milder reaction conditions, such as lower temperatures and pressures, which contributes to energy efficiency and enhanced safety. researchgate.net

The development of novel, non-metallic, or highly efficient noble metal nanoparticle catalysts is an active area of research aimed at further improving the sustainability of these reactions. mdpi.commagnusgroup.org The goal is to enhance catalyst activity and selectivity, allowing for lower catalyst loading and easier separation and recycling, thereby minimizing waste and cost. magnusgroup.org

| Green Chemistry Principle | Application in this compound Synthesis | Benefit |

| Waste Prevention | Use of catalytic reduction instead of stoichiometric reagents (e.g., Fe/HCl). rsc.org | Drastically reduces the formation of inorganic waste (iron sludge). rsc.org |

| Atom Economy | Catalytic hydrogenation with H₂ gas. The only byproduct is water. | Maximizes the incorporation of reactant atoms into the final product. |

| Safer Solvents & Auxiliaries | Employing solvents like water, ethanol, or methanol. mdpi.commagnusgroup.org | Reduces toxicity, flammability, and environmental persistence associated with traditional organic solvents. |

| Design for Energy Efficiency | Reactions are often run at moderate temperatures and pressures. researchgate.net | Lowers energy consumption and associated costs and carbon footprint. |

| Catalysis | Use of heterogeneous catalysts (e.g., Pd/C) or nanoparticle catalysts. researchgate.netmagnusgroup.org | Catalysts are highly efficient, can often be recycled, and minimize waste compared to stoichiometric reagents. magnusgroup.org |

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. For the catalytic hydrogenation of the nitro-precursor, several parameters are systematically adjusted to achieve the best outcome.

Temperature: The reaction temperature significantly influences the rate of reaction and selectivity. For the hydrogenation of nitrobenzene (B124822) to aniline, studies have shown that yields can be optimized by carefully controlling the temperature. For example, in one continuous-flow system, the yield of aniline increased from 85% at 40°C to 99% at 60°C and 70°C, identifying 60°C as the optimal temperature. researchgate.net A similar approach would be applied to the synthesis of this compound to find the ideal balance between reaction rate and prevention of side reactions.

Pressure: Hydrogen pressure is another critical variable. While a sufficient pressure is necessary to ensure an adequate supply of hydrogen for the reaction, excessively high pressures may not lead to significant improvements in yield and can increase equipment costs and safety risks. researchgate.net Optimization studies typically vary the pressure to find the minimum required for complete conversion within a reasonable timeframe. researchgate.net

Catalyst Selection and Loading: The choice of catalyst (e.g., Pd/C, PtO₂, Raney Nickel) and its concentration are paramount. Different catalysts exhibit varying activities and selectivities. The optimization process involves screening various catalysts and adjusting the catalyst-to-substrate ratio to achieve high conversion efficiently.

Solvent: The solvent can affect the solubility of the reactants and the activity of the catalyst. While greener solvents are preferred, their impact on yield must be evaluated. Solvents like ethanol, methanol, and ethyl acetate (B1210297) are commonly tested to determine which provides the best medium for the specific substrate and catalyst system. mdpi.com

Reaction Time: Monitoring the reaction progress over time using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial. This allows for the determination of the point at which the reaction is complete. Extending the reaction time unnecessarily can lead to the formation of degradation products or other impurities. scielo.br

| Parameter | Range/Conditions Explored | Effect on Reaction | Optimal Condition Goal |

| Temperature | 30°C - 100°C | Affects reaction rate and selectivity. Higher temperatures can increase byproduct formation. | Highest yield and purity in the shortest time. (e.g., 60°C for aniline synthesis). researchgate.net |

| Hydrogen Pressure | 1 - 10 atm | Influences the rate of hydrogenation. | Lowest pressure that ensures complete conversion efficiently. researchgate.net |

| Catalyst Loading | 0.5 - 10 mol% | Impacts reaction rate and cost. | Minimum amount of catalyst required for full conversion. |

| Solvent | Ethanol, Methanol, Ethyl Acetate, Water | Affects reactant solubility and catalyst activity. | A solvent that provides good solubility and high reaction efficiency. mdpi.com |

| Reaction Time | 1 - 24 hours | Determines the extent of conversion. | The point at which starting material is consumed without significant byproduct formation. scielo.br |

Purification and Characterization Strategies for Research Applications

Following the synthesis, rigorous purification and characterization are required to ensure the identity and purity of the this compound for research applications.

Purification: The primary method for purifying solid organic compounds like this compound is recrystallization . libretexts.org This technique relies on the principle that the solubility of the compound and its impurities differ in a given solvent at different temperatures. libretexts.org The process involves:

Solvent Selection: Identifying a suitable solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. youtube.comyoutube.com

Dissolution: Dissolving the crude product in a minimum amount of the hot solvent to create a saturated solution. youtube.com

Cooling: Allowing the solution to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals while impurities remain dissolved in the solvent (mother liquor). youtube.com

Collection: Collecting the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering mother liquor, and then drying them thoroughly. youtube.com

Characterization: A combination of spectroscopic and chromatographic techniques is used to confirm the structure and assess the purity of the final product.

High-Performance Liquid Chromatography (HPLC): This is a key analytical tool for determining the purity of the compound. A common method involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water. sigmaaldrich.comnih.gov Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly, such as 254 nm. sigmaaldrich.com The purity is determined by the relative area of the product peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful method for unambiguous structure elucidation.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, and the methyl protons.

¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.

Coupling between the fluorine atom and adjacent carbon and proton atoms provides further structural confirmation.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions, confirming the molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would show characteristic absorption bands for the N-H stretches of the amine group, C-O stretch of the ether, and C-F stretch.

| Technique | Purpose | Typical Parameters / Expected Observations |

| Recrystallization | Purification of the solid product. | Selection of an appropriate solvent (e.g., ethanol/water, hexane/ethyl acetate). libretexts.org |

| HPLC | Purity Assessment. | Column: C18; Mobile Phase: Acetonitrile/Water; Detector: UV at 254 nm. A single major peak indicates high purity. sigmaaldrich.comnih.gov |

| ¹H NMR | Structural Elucidation. | Signals for aromatic, NH₂, -CH-, and -CH₃ protons with appropriate chemical shifts, integration, and splitting patterns. |

| ¹³C NMR | Structural Confirmation. | Signals corresponding to the 9 unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Determination. | A molecular ion peak corresponding to the mass of C₉H₁₂FNO (169.2 g/mol ). |

| Infrared (IR) Spectroscopy | Functional Group Identification. | Characteristic peaks for N-H (amine), C-O (ether), and C-F bonds. |

Chemical Reactivity and Derivatization of 2 Fluoro 4 Isopropoxyaniline

Reactivity of the Aryl Amine Functionality

The primary aromatic amine group is typically the most reactive site on the 2-Fluoro-4-isopropoxyaniline molecule. Its nucleophilic character and its ability to be converted into a versatile diazonium salt are central to its role as a synthetic intermediate.

Amination Reactions

While the amino group of this compound is itself a product of amination, it can undergo further alkylation. The nucleophilicity of the nitrogen atom allows for the formation of secondary or tertiary amines through reactions with alkylating agents. For instance, related fluoroanilines have been shown to undergo selective N-alkylation. In a process for preparing 3-methyl-4-isopropylaniline, an aniline (B41778) is reacted with an alkylating agent like isopropyl chloride in the presence of an aluminium halide catalyst. google.com This type of reaction highlights a potential pathway for derivatizing the amino group of this compound.

Another application involves using the amine as a component in more complex molecular structures. This compound has been utilized as a building block in the synthesis of bifunctional thiourea-ammonium salt organocatalysts. mdpi.com In this context, the aniline is incorporated into the catalyst structure, demonstrating its utility in constructing functionalized molecules. mdpi.com

Diazotization Reactions

One of the most significant transformations of aromatic amines is their conversion to diazonium salts via diazotization. This reaction typically involves treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C). masterorganicchemistry.com The resulting aryl diazonium salt, 2-fluoro-4-isopropoxybenzenediazonium chloride, is a highly valuable intermediate.

The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide variety of nucleophiles. masterorganicchemistry.comwikipedia.org These displacement reactions, some of which are catalyzed by copper(I) salts (Sandmeyer reactions), allow for the introduction of a broad range of substituents onto the aromatic ring that are often difficult to install by other means. wikipedia.orgorganic-chemistry.org

Table 1: Potential Diazonium Salt Displacement Reactions

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Sandmeyer (Chlorination) | CuCl / HCl | Aryl Chloride |

| Sandmeyer (Bromination) | CuBr / HBr | Aryl Bromide |

| Sandmeyer (Cyanation) | CuCN / KCN | Aryl Nitrile (Benzonitrile) |

| Schiemann Reaction | HBF₄, then heat | Aryl Fluoride (B91410) |

| Iodination | KI | Aryl Iodide |

Acylation and Sulfonylation Processes

The nucleophilic amino group of this compound readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-aryl amide. This reaction is a standard method for protecting the amino group or for synthesizing biologically active amide derivatives. For example, the acylation of the related compound 4-isopropoxyaniline (B1293747) is a key step in certain synthetic pathways.

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) in the presence of a base like pyridine (B92270) affords sulfonamides. This transformation is crucial in the synthesis of many pharmaceutical compounds. The formation of a sulfonamide linkage from an aniline is a widely employed synthetic strategy.

Reactivity of the Fluorine Substituent

The fluorine atom on the aromatic ring is generally the least reactive site on the molecule under standard conditions, primarily due to the strength of the C-F bond.

Nucleophilic Aromatic Substitution of the Fluorine Atom

Nucleophilic Aromatic Substitution (SₙAr) of a fluorine atom typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the fluorine. nih.gov These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

In this compound, the presence of two electron-donating groups (the amino and isopropoxy groups) deactivates the ring towards nucleophilic attack. The lone pairs on the nitrogen and oxygen atoms increase the electron density of the aromatic ring, making the addition of a nucleophile electronically unfavorable. Consequently, direct displacement of the fluorine atom by a nucleophile is challenging and not a commonly reported reaction for this specific substrate.

Reactivity of the Isopropoxy Group

The isopropoxy group is an ether linkage, which is known to be chemically robust and generally unreactive. wikipedia.orgmasterorganicchemistry.com Cleavage of aryl ethers typically requires harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. masterorganicchemistry.comlibretexts.org

The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at the less sterically hindered alkyl carbon (the isopropyl group in this case). libretexts.org This would result in the formation of 2-fluoro-4-aminophenol and 2-halopropane. Due to the stability of the aryl C-O bond, cleavage to produce an aryl halide and isopropanol (B130326) does not occur. libretexts.org Given the forcing conditions required, this transformation is typically employed when other functional groups on the molecule are stable to strong acid and heat.

Aromatic Ring Functionalization and Electrophilic Substitution Studies

The aromatic ring of this compound is highly activated towards electrophilic substitution due to the presence of three substituents: an amino (-NH2) group, a fluoro (-F) group, and an isopropoxy (-O-iPr) group. The interplay of the electronic effects of these groups dictates the regioselectivity and reactivity of the molecule.

The amino and isopropoxy groups are strong activating groups and are ortho, para-directors. This is due to the lone pairs of electrons on the nitrogen and oxygen atoms, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. The fluoro group, while being electronegative and deactivating the ring inductively, is also an ortho, para-director because of its lone pair electrons participating in resonance.

In this compound, the positions on the aromatic ring available for substitution are C3, C5, and C6. The directing effects of the existing substituents on these positions are as follows:

Amino group (-NH2 at C1): Directs incoming electrophiles to the ortho positions (C2 and C6) and the para position (C4). Since the C2 and C4 positions are already substituted, its primary directing influence is towards the C6 position.

Fluoro group (-F at C2): Directs incoming electrophiles to its ortho position (C3) and para position (C5).

Isopropoxy group (-O-iPr at C4): Directs incoming electrophiles to its ortho positions (C3 and C5) and para position (C1). With the C1 position occupied, its influence is directed towards the C3 and C5 positions.

While the principles of electrophilic aromatic substitution allow for the prediction of reactivity, detailed experimental studies and specific data tables for the functionalization of this compound are not extensively documented in publicly available scientific literature. However, reactions with analogous compounds, such as other substituted fluoroanilines, provide insight into potential synthetic transformations.

Predicted Electrophilic Substitution Reactions:

Based on established chemical principles, this compound is expected to readily undergo a variety of electrophilic aromatic substitution reactions.

Halogenation: Reactions with electrophilic halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a suitable solvent are expected to yield mono- or poly-halogenated products. The position of substitution would be determined by the directing effects discussed above.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce a nitro (-NO2) group onto the aromatic ring. The strong activating nature of the substrate suggests that milder nitrating conditions might be necessary to avoid over-reaction or side reactions.

Sulfonation: Reaction with fuming sulfuric acid would introduce a sulfonic acid (-SO3H) group. The position of sulfonation would be governed by the combined directing effects of the existing substituents.

Friedel-Crafts Reactions: Due to the presence of the strongly activating amino group, which can coordinate with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation reactions are often challenging for anilines. Protection of the amino group, for example as an amide, is typically required to allow these reactions to proceed effectively.

The following table summarizes the predicted major monosubstitution products based on the directing effects of the substituents on this compound. The actual product distribution would need to be determined experimentally.

| Reaction Type | Electrophile (E+) | Predicted Major Product(s) |

| Bromination | Br+ | 5-Bromo-2-fluoro-4-isopropoxyaniline |

| Nitration | NO2+ | 2-Fluoro-4-isopropoxy-5-nitroaniline |

| Sulfonation | SO3H+ | 3-Amino-6-fluoro-4-isopropoxybenzenesulfonic acid |

Applications of 2 Fluoro 4 Isopropoxyaniline As a Chemical Building Block

Utilization in the Synthesis of Heterocyclic Compounds

Extensive searches of chemical literature and databases did not yield specific examples of 2-Fluoro-4-isopropoxyaniline being utilized as a direct precursor for the synthesis of the bicyclic and tricyclic heterocycles outlined below. Standard synthetic routes for these heterocycles often involve different substituted aniline (B41778) precursors.

No research findings were identified that specifically describe the use of this compound in the synthesis of quinoxalines or quinolines.

No research findings were identified that specifically describe the use of this compound in the synthesis of benzoimidazotriazines, phenazines, or phenoxazines.

Application in Organic Reaction Development

A significant application of this compound is in the field of asymmetric catalysis, where it has been incorporated into the structure of highly effective organocatalysts.

This compound has been successfully employed in the synthesis of bifunctional thiourea-ammonium salt catalysts. These catalysts are instrumental in promoting enantioselective transformations.

Research has demonstrated the synthesis of a series of chiral bifunctional thioureas for use in Brønsted acid-thiourea co-catalysis. Among these, a catalyst bearing a this compound group (designated as catalyst 1h ) was synthesized and studied. researchgate.net The synthesis of this more functionalized catalyst involved the diastereoselective ring-opening of a chiral aziridine (B145994) with this compound. nih.gov This step produced two diastereomers, which could then be further elaborated to yield the desired thiourea (B124793) catalyst. nih.gov The inclusion of the 2-fluoro-4-isopropoxyphenyl group on the N-arylamino thiourea structure is a key feature of this catalyst. researchgate.net

The bifunctional thiourea-ammonium salt catalyst derived from this compound (catalyst 1h ) has been effectively applied in the catalytic asymmetric synthesis of 4-substituted 1,4-dihydropyridines. researchgate.net These organoammonium salts, formed from a Brønsted acid and the anilinothiourea, promote the Michael addition of β-keto esters and α,β-unsaturated aldehydes in the presence of primary amines to yield functionalized 1,4-dihydropyridines with enantioselectivity. researchgate.net

In a study on the three-component cyclization to produce 1,4-dihydropyridines, the catalyst 1h , which is noted for its bulky this compound group, was tested. researchgate.net The results of these experiments are summarized in the table below.

| Entry | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | 1d (Phenyl group) | 85 | 48 |

| 2 | 1e (Mono-substituted aniline) | 88 | 45 |

| 3 | 1g (2,4-dimethoxyphenyl group) | 91 | 52 |

| 4 | 1h (this compound group) | 89 | 52 |

The data indicates that the catalyst bearing the this compound moiety (1h ) provided a slightly enhanced enantioselectivity, comparable to the catalyst with a 2,4-dimethoxyphenyl group (1g ). researchgate.net This demonstrates the utility of this compound as a key component in designing catalysts for asymmetric synthesis, where the electronic and steric properties of the substituents on the aniline ring can be tuned to influence the stereochemical outcome of the reaction. researchgate.netnih.gov

As a Component in Catalytic Systems

Specific Reactions: Michael Additions, Mannich Reactions, Aza-Henry Reactions, Petasis Reactions

The primary amine group of this compound allows it to act as a nucleophile in several fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. While specific literature detailing the use of this exact compound in these reactions is limited, its reactivity can be understood from the well-established mechanisms of these transformations.

Michael Additions: In the context of an amine nucleophile, this reaction is often referred to as an aza-Michael addition. It involves the conjugate 1,4-addition of the amine to an α,β-unsaturated carbonyl compound (the Michael acceptor). nrochemistry.comwikipedia.orgorganic-chemistry.orgadichemistry.com The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or an acid. This compound can serve as the Michael donor, where its amino group attacks the β-carbon of the activated olefin, leading to the formation of a β-amino carbonyl compound. adichemistry.comnih.gov

Mannich Reactions: The Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound, known as a Mannich base. wikipedia.org The reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgoarjbp.com this compound, as a primary amine, can react with an aldehyde to form an electrophilic Schiff base (iminium ion). This intermediate is then attacked by a carbon nucleophile, such as the enol form of a ketone or aldehyde, to yield the final product. wikipedia.orgrsc.orgsynarchive.complos.org

Aza-Henry Reactions: Also known as the nitro-Mannich reaction, the aza-Henry reaction is the nucleophilic addition of a nitroalkane to an imine. frontiersin.org This process is a crucial method for forming C-C bonds and synthesizing β-nitroamines. frontiersin.orgresearchgate.net The reaction begins with the formation of an imine from an amine and a carbonyl compound. This compound can be condensed with an aldehyde or ketone to generate the required imine electrophile. Subsequent addition of the deprotonated nitroalkane (a nitronate) yields the β-nitroamine product, which is a versatile intermediate for further transformations, such as reduction to vicinal diamines. researchgate.net

Petasis Reactions: The Petasis reaction, or Petasis borono-Mannich reaction, is a multicomponent reaction between an amine, a carbonyl compound (often an α-hydroxy aldehyde), and a vinyl- or aryl-boronic acid. organic-chemistry.orgwikipedia.orgnih.gov This reaction is highly valuable for the synthesis of substituted amines, including α-amino acids. organic-chemistry.orgmdpi.com this compound can participate as the amine component, condensing with the carbonyl to form an iminium ion in situ. This electrophile then reacts with the organoboronic acid, which transfers its organic substituent to form the final amine product. nih.govresearchgate.net The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

| Reaction | Role of this compound | Key Reactants | Product Type |

|---|---|---|---|

| Aza-Michael Addition | Nucleophile (Michael Donor) | α,β-Unsaturated carbonyl compound | β-Amino carbonyl compound |

| Mannich Reaction | Amine component (forms iminium ion) | Aldehyde, Active hydrogen compound | β-Amino carbonyl (Mannich base) |

| Aza-Henry Reaction | Amine component (forms imine) | Carbonyl compound, Nitroalkane | β-Nitroamine |

| Petasis Reaction | Amine component | Carbonyl compound, Organoboronic acid | Substituted amine/α-Amino acid |

Role in Ullmann-Goldberg Coupling Reactions (Inferred from Analogues)

The Ullmann condensation, and specifically the Goldberg reaction, is a copper-catalyzed cross-coupling method for the formation of carbon-nitrogen (C-N) bonds. wikipedia.orgnih.gov This reaction typically involves the coupling of an aryl halide with an amine or amide. wikipedia.orgmdpi.com While traditional Ullmann conditions required harsh conditions such as high temperatures, modern protocols often use ligands to facilitate the reaction under milder temperatures. acs.org

Although direct studies on this compound in Ullmann-Goldberg couplings are not prevalent, its reactivity can be inferred from computational and experimental studies on structurally similar anilines. For instance, a computational study on the Ullmann-Goldberg coupling mechanism investigated the reaction between substituted lactams and fluorinated anilines, including 2-fluoro-4-iodoaniline. mdpi.comresearchgate.net The study found that the activation energy, and thus the reaction rate, is influenced by the substitution pattern on the aniline. researchgate.net

| Reaction Component | Description | Example |

|---|---|---|

| Amine | The nucleophile that forms the C-N bond. | This compound |

| Aryl Halide | The electrophilic coupling partner. Reactivity order: I > Br > Cl. | Iodobenzene, Bromobenzene |

| Catalyst | Typically a Copper(I) salt (e.g., CuI). | Copper(I) Iodide |

| Ligand | Often a diamine or amino acid, accelerates the reaction. | 1,10-Phenanthroline, N-methylglycine |

| Base | Required to deprotonate the amine. | Potassium carbonate (K₂CO₃), Potassium phosphate (B84403) (K₃PO₄) |

Intermediate in the Synthesis of Complex Organic Molecules

Substituted anilines are fundamental intermediates in the synthesis of a wide array of complex organic molecules. The presence of multiple, distinct functional groups on this compound makes it a particularly useful building block. The amino group can be readily transformed into other functionalities, such as amides, diazonium salts (enabling Sandmeyer-type reactions), or used as a directing group for further aromatic substitution.

The fluorine and isopropoxy substituents are key features that are often desired in the final target molecules, especially in medicinal and materials chemistry. For example, the synthesis of the antibiotic linezolid (B1675486) involves an intermediate, 3-fluoro-4-morpholinoaniline, which is structurally analogous to this compound. researchgate.net This highlights the utility of such fluorinated aniline scaffolds in building complex heterocyclic systems. Patents describe the synthesis of various 2-fluoro-4-substituted-amino anilines as crucial intermediates, underscoring the industrial importance of this class of compounds for constructing more elaborate structures through reactions like coupling, cyclization, or substitution. google.com

Contributions to Pharmaceutical and Agrochemical Intermediate Synthesis

The incorporation of fluorine into bioactive molecules is a widely used strategy in drug discovery and agrochemical development. Fluorine atoms can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced efficacy and a better pharmacokinetic profile. rhhz.netagropages.com

This compound is a prime example of a fluorinated intermediate used in the synthesis of active pharmaceutical ingredients (APIs) and pesticides. alfa-industry.com Its structure contains the necessary elements for building molecules in these fields. For instance, N-(4-fluoroaniline) derivatives are known intermediates in the synthesis of herbicides like flufenacet. google.com The fluoro-isopropoxy aniline structure can be a core component of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents. The aniline nitrogen provides a handle for linking this substituted aromatic ring to other parts of the target molecule, while the fluorine and isopropoxy groups fine-tune the biological activity. The demand for such specialized fluorinated intermediates is growing as the complexity of pharmaceutical and agrochemical targets increases. agropages.com

Computational and Theoretical Studies of 2 Fluoro 4 Isopropoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate its electronic structure and preferred spatial arrangements.

Electronic Structure Analysis

A comprehensive electronic structure analysis of 2-Fluoro-4-isopropoxyaniline would involve calculating properties such as molecular orbital energies (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps. These calculations would reveal the reactivity of the molecule, indicating regions susceptible to electrophilic or nucleophilic attack. The presence of the fluorine atom, an electron-withdrawing group, and the isopropoxy and amino groups, which are electron-donating, would create a complex electronic environment within the aromatic ring. This interplay of electronic effects would significantly influence the molecule's chemical behavior and spectroscopic properties. However, specific data from such analyses for this compound are not available in the provided search results.

Conformational Analysis

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of this compound. The rotation around the C-O bond of the isopropoxy group and the C-N bond of the aniline (B41778) group would lead to various conformers with different energy levels. Computational methods could identify the most stable conformers and the energy barriers between them. The fluorine atom's steric and electronic influence would play a role in determining the preferred conformations. For instance, studies on similar fluorinated compounds have shown that fluorine can influence ring puckering and peptide bond conformation through stereoelectronic effects nih.govresearchgate.netraineslab.com. Without specific studies, a precise description of the conformational landscape of this compound cannot be provided.

Reaction Mechanism Studies

Understanding the mechanisms of how this compound is synthesized and how it reacts is essential for its practical application. Computational studies can map out reaction pathways and identify key transition states.

Investigation of Reaction Pathways for Synthesis and Derivatization

A plausible synthetic route for this compound involves the protection of the amino group of 2-fluoro-4-bromoaniline, followed by reaction with an isopropoxide source and subsequent deprotection google.com. Computational studies could model this and other potential synthetic pathways to determine their feasibility and optimize reaction conditions. Similarly, the derivatization of the amino group or substitution on the aromatic ring could be investigated to predict the most likely products and their formation mechanisms. However, detailed computational investigations of these specific reaction pathways are not found in the provided search results.

Transition State Analysis

For any given reaction, the transition state represents the highest energy point along the reaction coordinate. Identifying and characterizing the geometry and energy of transition states are critical for understanding reaction kinetics. Quantum chemical calculations can be employed to locate transition states for the synthesis and derivatization reactions of this compound. This analysis would provide insights into the activation energies and reaction rates. The provided search results lack any specific transition state analysis for reactions involving this compound.

Molecular Modeling and Docking Simulations (where applicable for its derivatives' interactions)

Molecular modeling and docking simulations are particularly relevant for understanding how derivatives of this compound might interact with biological targets, a key aspect of drug discovery. These computational techniques are widely used to predict the binding affinity and mode of interaction between a small molecule (ligand) and a protein (receptor) ajchem-a.comnih.govscience.govmdpi.com.

If derivatives of this compound were designed as potential inhibitors of a specific enzyme, molecular docking simulations would be used to predict how they fit into the enzyme's active site. These simulations would provide information on binding energy and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. Subsequent molecular dynamics simulations could then be used to assess the stability of the ligand-protein complex over time. While the search results discuss the application of these techniques to other molecules nih.govmdpi.com, there is no specific information available regarding molecular modeling or docking studies performed on derivatives of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Fluorine Substitution on Electronic and Steric Properties

The introduction of a fluorine atom onto an aromatic ring, particularly in proximity to a reactive center like an amino group, profoundly alters the molecule's electronic and steric landscape. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly influences the electron density distribution within the aniline (B41778) ring. nih.gov This inductive effect can decrease the basicity of the amino group, a critical parameter in many chemical reactions and biological interactions.

Conversely, fluorine can also exhibit a positive mesomeric effect (+M) by donating its lone pair electrons to the aromatic π-system. nih.gov In the case of 2-fluoroanilines, the inductive effect generally dominates, leading to a net deactivation of the ring towards electrophilic substitution. However, the interplay of these opposing effects can be subtle and is crucial for fine-tuning molecular properties.

From a steric perspective, fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). researchgate.net This minimal steric hindrance allows fluorine to act as a bioisostere for hydrogen, enabling modifications to electronic properties without significantly altering the molecule's size or shape. mdpi.com This is a highly desirable feature in drug design, where maintaining a specific molecular conformation for receptor binding is often paramount.

| Property | Value | Reference |

| Electronic Effect | ||

| Inductive Effect (σI) | Strong electron-withdrawing | nih.gov |

| Mesomeric Effect (σR) | Weak electron-donating | nih.gov |

| Steric Parameter | ||

| Van der Waals Radius | 1.47 Å | researchgate.net |

Influence of the Isopropoxy Group on Molecular Interactions and Reactivity

The isopropoxy group, an alkoxy substituent, also exerts a significant influence on the properties of the aniline ring. Electronically, the oxygen atom of the isopropoxy group possesses lone pairs that can be donated to the aromatic system through a positive mesomeric effect (+M). This effect increases the electron density of the ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution. rsc.org However, the bulky isopropyl portion of the group can introduce steric hindrance, which may direct incoming electrophiles to less hindered positions.

The presence of the isopropoxy group can also enhance the lipophilicity of the molecule, a key factor in determining its pharmacokinetic profile, such as membrane permeability. mdpi.combeilstein-journals.org The flexible nature of the isopropoxy group allows it to adopt various conformations, which can be crucial for optimizing interactions with biological targets. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating intermolecular interactions that are vital for molecular recognition processes. researchgate.net

| Property | Effect | Reference |

| Electronic Effect | ||

| Mesomeric Effect (+M) | Electron-donating, activating the ring | rsc.org |

| Physicochemical Property | ||

| Lipophilicity | Increased | mdpi.combeilstein-journals.org |

| Intermolecular Interactions | ||

| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor | researchgate.net |

Systemic SAR Studies of 2-Fluoro-4-isopropoxyaniline Derivatives

While specific systemic SAR studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles of its functional groups are well-established in broader medicinal chemistry research. For instance, in the development of kinase inhibitors, the strategic placement of small, electron-withdrawing groups like fluorine adjacent to a key interaction point can enhance binding affinity. malariaworld.org The alkoxy group at the 4-position is often varied to modulate solubility, lipophilicity, and metabolic stability.

In a hypothetical SAR study, one might expect that modifications to the isopropoxy group (e.g., replacing it with smaller methoxy (B1213986) or larger cycloalkoxy groups) would probe the size and nature of the binding pocket it occupies. Similarly, moving the fluorine to other positions on the ring or introducing additional fluorine atoms would systematically map the electronic and steric requirements of the target. The amino group itself is a common site for derivatization, allowing for the introduction of various side chains to explore further interactions.

Research on related compounds, such as benzimidazole (B57391) derivatives, has utilized building blocks like 4-isopropoxyaniline (B1293747) to synthesize compounds with potential antiviral activity. mdpi.comresearchgate.net In these studies, the isopropoxy group is often maintained while other parts of the molecule are varied, suggesting its importance for the observed biological activity, likely through a combination of favorable steric and electronic contributions.

Correlation of Structural Features with Synthetic Utility

The structural features of this compound directly correlate with its utility as a synthetic intermediate. The presence of three distinct functional groups—the amine, the fluorine, and the isopropoxy group—on an aromatic ring provides multiple handles for chemical modification.

The amino group is a versatile functional group that can undergo a wide range of reactions, including diazotization, acylation, and alkylation, allowing for its conversion into numerous other functionalities. colab.wsguidechem.com The fluorine atom, while generally unreactive in nucleophilic aromatic substitution on an activated ring, can influence the regioselectivity of reactions on the aniline. The ortho-positioning of the fluorine relative to the amine can also be exploited in certain cyclization reactions.

The isopropoxy group is generally stable under many reaction conditions, making it a useful directing group that can be carried through a synthetic sequence. The combination of an electron-donating alkoxy group and an electron-withdrawing fluorine atom creates a unique electronic environment that can influence the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. For example, functionalized anilines are used in polymerization processes to create modified polymers with specific properties. rsc.org The nature of the substituents on the aniline ring affects the basicity and reactivity of the monomer, which in turn influences the polymerization process and the properties of the resulting polymer. rsc.org

The utility of fluorinated anilines as intermediates is evident in the synthesis of pharmaceuticals and other biologically active molecules. For instance, 2-fluoro-4-nitroaniline (B181687), a related compound, is a precursor for the synthesis of antibiotic candidates. ossila.com This highlights the value of having a fluorine atom on the aniline ring for building complex molecular architectures.

Analytical Methodologies for Research on 2 Fluoro 4 Isopropoxyaniline

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Fluoro-4-isopropoxyaniline. By probing the interaction of the molecule with electromagnetic radiation, techniques like NMR, IR, and Mass Spectrometry provide detailed information about its atomic arrangement and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. While specific experimental data for this exact compound is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group protons, and the amine protons. The aromatic region would likely display complex splitting patterns due to coupling between the protons and the fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Isopropoxy -CH₃ | ~1.3 | Doublet | ~6.0 |

| Amine -NH₂ | ~3.6-4.0 | Broad Singlet | - |

| Isopropoxy -CH | ~4.4 | Septet | ~6.0 |

| Aromatic H (C5-H) | ~6.6-6.7 | Multiplet | - |

| Aromatic H (C6-H) | ~6.7-6.8 | Multiplet | - |

| Aromatic H (C3-H) | ~6.8-6.9 | Multiplet | - |

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon environments within the molecule. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹JCF), which is a characteristic feature.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Isopropoxy -CH₃ | ~22 |

| Isopropoxy -CH | ~71 |

| Aromatic CH (C3, C5, C6) | ~110-120 |

| Aromatic C-NH₂ | ~135-140 (doublet, JCF) |

| Aromatic C-O | ~145-150 |

| Aromatic C-F | ~155-160 (doublet, ¹JCF ≈ 240 Hz) |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum would be characterized by absorption bands corresponding to the N-H bonds of the amine, the C-O bond of the ether, the C-F bond, and various vibrations of the aromatic ring.

Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Symmetric & Asymmetric Stretch | Primary Amine | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Isopropyl Group | 2850-2980 | Medium-Strong |

| C=C Stretch | Aromatic Ring | 1500-1600 | Medium-Strong |

| N-H Bend | Primary Amine | 1580-1650 | Medium |

| C-O Stretch | Aryl-Alkyl Ether | 1200-1275 | Strong |

| C-F Stretch | Aryl Fluoride (B91410) | 1100-1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound (molar mass: 169.20 g/mol ), MS is used to determine the molecular weight and to gain structural information from its fragmentation pattern. nih.gov

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z ≈ 169. This ion would then undergo fragmentation. Key fragmentation pathways would likely involve the loss of the isopropyl group or propene from the isopropoxy moiety.

Molecular Ion (M⁺•): The peak corresponding to the intact molecule would be expected at m/z ≈ 169.

Fragmentation: A prominent fragment would likely be observed at m/z 127, corresponding to the loss of a propene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement. Another significant fragmentation pathway could be the cleavage of the isopropyl group, leading to a fragment at m/z 126.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragment Lost |

| 169 | [C₉H₁₂FNO]⁺• | - (Molecular Ion) |

| 154 | [C₈H₉FNO]⁺• | •CH₃ |

| 127 | [C₆H₆FNO]⁺• | C₃H₆ (Propene) |

| 126 | [C₆H₅FNO]⁺ | •C₃H₇ (Isopropyl radical) |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. Gas chromatography and high-performance liquid chromatography are the most common methods used for this purpose.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. The method involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation is based on the differential partitioning of components between the two phases.

For aniline (B41778) derivatives, a non-polar or mid-polarity capillary column is often employed. sigmaaldrich.com A common choice would be a column coated with a stationary phase like 5% phenyl-polydimethylsiloxane. A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) would provide high sensitivity. epa.gov For definitive identification, GC coupled with a mass spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data. d-nb.info

Typical GC Method Parameters for Analysis of Aniline Derivatives

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Equity-5) sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen, constant flow (~1 mL/min) d-nb.info |

| Injector Temperature | 250 °C |

| Oven Program | 70 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min) d-nb.info |

| Detector | FID or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of a broad range of organic compounds, including substituted anilines. It is particularly useful for less volatile or thermally sensitive compounds.

A reversed-phase HPLC (RP-HPLC) method is typically the most effective approach for separating this compound from potential impurities. sielc.com In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to improve peak shape for amine-containing compounds. sielc.com Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic ring exhibits strong absorbance (typically around 240-254 nm).

Typical RP-HPLC Method Parameters for Analysis of Fluoroanilines

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Column Chromatography for Purification

Column chromatography is a fundamental purification technique in synthetic chemistry, frequently employed to isolate this compound from reaction mixtures. This method separates compounds based on their differential adsorption onto a stationary phase while a mobile phase passes through it. The separation is influenced by the polarity of the compounds, the stationary phase, and the mobile phase.

For the purification of substituted anilines like this compound, silica (B1680970) gel is a commonly used stationary phase due to its slightly acidic nature. Alumina can also be utilized, particularly for the purification of amines. The choice of the mobile phase, or eluent, is critical for achieving effective separation. Typically, a solvent system consisting of a non-polar solvent and a more polar solvent is used.

A common approach for optimizing the separation is to first analyze the mixture by thin-layer chromatography (TLC) to determine a suitable solvent system. For anilines, mixtures of hexanes and ethyl acetate (B1210297) are frequently effective. The polarity of the eluent is adjusted by varying the ratio of these solvents to achieve a good separation of the desired compound from impurities. For instance, starting with a low polarity mixture (e.g., 9:1 hexanes/ethyl acetate) and gradually increasing the polarity can effectively elute compounds of increasing polarity.

While specific experimental conditions for the column chromatography of this compound are not extensively detailed in publicly available literature, a general methodology can be inferred from standard practices for similar compounds. The following table outlines a typical set of parameters that could be adapted for the purification of this compound.

| Parameter | Description | Typical Value/Choice |

| Stationary Phase | The solid adsorbent that retains the components of the mixture. | Silica gel (60-120 mesh or 230-400 mesh for flash chromatography) |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that carries the mixture through the stationary phase. | A gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% to 30% Ethyl Acetate) |

| Elution Technique | The method by which the solvent is passed through the column. | Gravity chromatography or Flash chromatography (using positive pressure) |

| Monitoring | Technique used to track the separation of compounds. | Thin-Layer Chromatography (TLC) with UV light visualization or staining. |

It is important to note that aniline derivatives can sometimes interact strongly with the acidic silica gel, leading to poor separation or "tailing" of the spots on a TLC plate. In such cases, the addition of a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to the eluent can improve the chromatographic performance by neutralizing the acidic sites on the silica gel.

Crystallographic Analysis of this compound and its Derivatives

Crystallographic analysis, specifically single-crystal X-ray diffraction, is the most powerful method for determining the precise three-dimensional atomic structure of a crystalline solid. This technique would provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

The process of crystallographic analysis involves several key steps:

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the compound. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Data Collection: A suitable crystal is mounted on a diffractometer, and a beam of X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern.

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are then determined using various computational methods, and the structural model is refined to best fit the experimental data.

As of the latest available information, a publicly accessible crystal structure of this compound has not been reported in crystallographic databases such as the Cambridge Structural Database (CSD). However, the crystallographic analysis of numerous substituted aniline derivatives has been documented, providing insight into the expected structural features. iucr.orgbeilstein-journals.org

For instance, crystallographic studies on related anilines reveal important information about intermolecular interactions, such as hydrogen bonding, which dictate the packing of the molecules in the crystal lattice. In the case of this compound, the amino group (-NH2) can act as a hydrogen bond donor, while the fluorine and oxygen atoms can act as hydrogen bond acceptors.

Should a crystallographic study of this compound be undertaken, the resulting data would be presented in a standardized format, as exemplified in the hypothetical table below, which outlines the type of information that would be obtained.

| Parameter | Description | Example Data (Hypothetical) |

| Chemical Formula | The elemental composition of the molecule. | C₉H₁₂FNO |

| Formula Weight | The mass of one mole of the compound. | 169.20 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides and the angles of the unit cell. | a = 10.123 Å, b = 5.432 Å, c = 15.678 Å, β = 98.76° |

| Volume | The volume of the unit cell. | 850.1 ų |

| Z | The number of molecules in the unit cell. | 4 |

| Calculated Density | The theoretical density of the crystal. | 1.321 g/cm³ |

This detailed structural information is invaluable for understanding the compound's physical properties and its interactions with other molecules, which is crucial in fields such as materials science and medicinal chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted anilines exist, ongoing research focuses on developing more efficient, scalable, and environmentally conscious routes. A key area of exploration is the development of novel synthetic pathways that offer higher yields and easier purification. google.com For instance, new routes designed to circumvent the technical challenges of lower productivity and difficult purification associated with traditional methods are being actively pursued. google.com

One promising direction is the application of biocatalysis and enzymatic reactions. The use of enzymes in synthetic pathways can offer high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. dtu.dk The in vitro assembly of synthetic pathways, where enzymes from different biological sources are combined, could lead to innovative methods for producing complex fluorinated molecules from simpler precursors. dtu.dk Another approach involves the development of one-pot syntheses from readily available starting materials, such as isatoic anhydride (B1165640) derivatives, which can be scaled efficiently at room temperature. researchgate.netnih.govnih.gov These methods are often inexpensive, fast, and adaptable, providing a straightforward route to highly substituted anilines. researchgate.netnih.govnih.gov

| Synthetic Approach | Key Features | Potential Advantages for 2-Fluoro-4-isopropoxyaniline |

| Improved Chemical Synthesis | Aims to increase yield and simplify purification. google.com | Industrial scalability, reduced production costs. |

| Biocatalysis/Enzymatic Routes | Utilizes enzymes for high selectivity under mild conditions. dtu.dk | High purity, reduced environmental impact, avoidance of hazardous reagents. |

| One-Pot Reactions | Combines multiple reaction steps without isolating intermediates. researchgate.netnih.govnih.gov | Increased efficiency, reduced solvent waste, faster synthesis times. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, precise control over reaction parameters, ease of scaling. |

Development of Advanced Catalytic Applications

Advanced catalytic systems are revolutionizing the functionalization of aromatic compounds, including aniline (B41778) derivatives. The development of new catalytic applications will likely focus on the selective introduction of various functional groups onto the this compound scaffold. Visible-light photoredox catalysis, for example, has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. mdpi.comconicet.gov.ar This technique could be employed for the late-stage functionalization of this compound, allowing for the introduction of perfluoroalkyl groups or other complex moieties with high regioselectivity. mdpi.comconicet.gov.ar

Transition-metal catalysis, particularly with metals like ruthenium, palladium, and copper, continues to be a fertile ground for innovation. researchgate.net Ruthenium-catalyzed ortho-selective C-H perfluoroalkylation of anilines, for instance, offers a direct method for introducing fluoroalkyl chains without the need for protecting groups. researchgate.net Such catalytic methods provide access to a wide array of derivatives that would be difficult to synthesize using traditional approaches. The development of catalysts that can functionalize the aniline ring with high precision will be crucial for synthesizing novel compounds for materials science and medicinal chemistry.

| Catalytic System | Reaction Type | Potential Application for this compound | Reference Catalyst/Method |

| Visible-Light Photoredox | Perfluoroalkylation, Trifluoromethylation | Introduction of CnF2n+1 groups at various positions. | Iridium or Ruthenium-based photosensitizers. mdpi.comconicet.gov.ar |

| Ruthenium Catalysis | Ortho-selective C-H Functionalization | Direct introduction of substituents adjacent to the amino group. researchgate.net | Ru-1 complex with perfluoroalkyl iodides. researchgate.net |

| Copper Catalysis | C-N Cross-Coupling | Formation of new bonds to the aniline nitrogen or aryl ring. | Cu(I) or Cu(II) salts with various ligands. |

| Palladium Catalysis | Carbonylation of Fluorinated Olefins | Synthesis of acrylamide (B121943) derivatives. | Palladium complexes with specific ligands. researchgate.net |

Integration into Sustainable and Green Chemical Processes